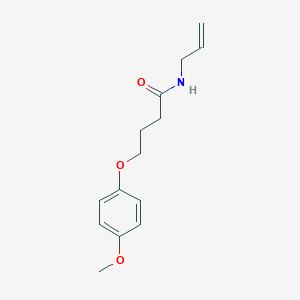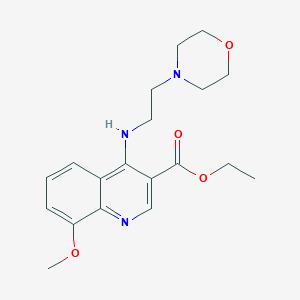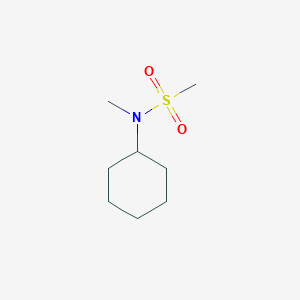![molecular formula C16H21NO7 B241728 N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, also known as Acetate-DEX, is a synthetic compound that is widely used in scientific research. It is a derivative of dexamethasone, a potent glucocorticoid receptor agonist, and has been shown to have anti-inflammatory and immunosuppressive properties.
Mecanismo De Acción
N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide binds to the glucocorticoid receptor with high affinity and specificity, leading to the activation of downstream signaling pathways. The glucocorticoid receptor is a transcription factor that regulates the expression of a wide range of genes involved in immune response, metabolism, and stress response. N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has been shown to have anti-inflammatory and immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a useful tool for studying glucocorticoid signaling in vitro and in vivo. It has high potency and specificity for the glucocorticoid receptor, making it a reliable tool for studying downstream effects. However, N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has several limitations. It is a synthetic compound that may have non-specific effects on cellular signaling pathways, and its effects may vary depending on the cell type and experimental conditions. Additionally, N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is not suitable for use in clinical settings due to its potential toxicity and lack of specificity for the glucocorticoid receptor.
Direcciones Futuras
There are several future directions for research involving N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide. One area of interest is the development of more specific and potent glucocorticoid receptor agonists for use in clinical settings. Additionally, studies are needed to further elucidate the downstream effects of N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide on gene expression and cellular signaling pathways. Finally, the potential neuroprotective effects of N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide in animal models of neurodegenerative diseases warrant further investigation.
Métodos De Síntesis
The synthesis of N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves the reaction of dexamethasone with acetic anhydride in the presence of a catalyst, such as pyridine or triethylamine. The resulting product is then treated with sodium hydroxide to remove the acetyl group, yielding N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
Aplicaciones Científicas De Investigación
N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is commonly used in scientific research as a tool to study the role of glucocorticoid signaling in various biological processes. It can be used to activate the glucocorticoid receptor and study downstream effects on gene expression, protein synthesis, and cellular signaling pathways. N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is also used as a negative control in experiments where the effects of dexamethasone need to be distinguished from non-specific effects of the acetate group.
Propiedades
Nombre del producto |
N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
|---|---|
Fórmula molecular |
C16H21NO7 |
Peso molecular |
339.34 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H21NO7/c1-8(19)10-3-5-11(6-4-10)23-16-13(17-9(2)20)15(22)14(21)12(7-18)24-16/h3-6,12-16,18,21-22H,7H2,1-2H3,(H,17,20)/t12-,13-,14-,15-,16-/m1/s1 |
Clave InChI |
OVHOAEHEUDCBPZ-OXGONZEZSA-N |
SMILES isomérico |
CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C |
SMILES |
CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)

![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)
![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)

![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)

![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)



